1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene
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Overview
Description
1,2-Bis(2,4-dimethylphenoxy)ethane, also known as 1,2-Di(2,4-dimethylphenoxy)ethan, is an organic compound with the molecular formula C18H22O2. This compound is characterized by the presence of two 2,4-dimethylphenoxy groups attached to an ethane backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,4-dimethylphenoxy)ethane typically involves the reaction of 2,4-dimethylphenol with ethylene dichloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of 1,2-Bis(2,4-dimethylphenoxy)ethane follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,4-dimethylphenoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
1,2-Bis(2,4-dimethylphenoxy)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(2,4-dimethylphenoxy)ethane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3,4-dimethylphenoxy)ethane
- 1,2-Bis(diphenylphosphino)ethane
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
1,2-Bis(2,4-dimethylphenoxy)ethane is unique due to its specific substitution pattern on the phenoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-13-5-7-17(15(3)11-13)19-9-10-20-18-8-6-14(2)12-16(18)4/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
LLMWVNKXPZXGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
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